N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. For instance, the synthesis may begin with the reaction of 2-thiophen-2-yl ethylamine with an appropriate acylating agent to form the intermediate amide. This intermediate is then reacted with 2,6-dimethylphenoxyacetyl chloride under suitable conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide group would produce the corresponding amine.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.
2-(2,6-Dimethylphenoxy)acetamide: A compound with a phenoxyacetamide moiety similar to the target compound.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the azepane ring, thiophene ring, and phenoxyacetamide moiety in a single molecule allows for a diverse range of interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C22H30N2O2S |
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Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H30N2O2S/c1-17-9-7-10-18(2)22(17)26-16-21(25)23-15-19(20-11-8-14-27-20)24-12-5-3-4-6-13-24/h7-11,14,19H,3-6,12-13,15-16H2,1-2H3,(H,23,25) |
InChI Key |
GNIWJQGJYXHRQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3 |
Origin of Product |
United States |
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